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Compound of Interest

Compound Name: Fimepinostat

Cat. No.: B612121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in assessing DNA damage induced by Fimepinostat (also known

as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase

(HDAC).[1][2]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fimepinostat?

Fimepinostat is an orally bioavailable small molecule that dually inhibits Class I PI3K and

Class I and II HDAC enzymes.[1] This dual inhibition disrupts critical cellular pathways, leading

to cell cycle arrest, induction of apoptosis, and suppression of the MYC oncogene, all of which

are linked to its anti-cancer and DNA-damaging effects.[3]

Q2: At what concentrations and for how long should I treat my cells with Fimepinostat to
observe DNA damage?

The optimal concentration and incubation time for Fimepinostat are cell-line dependent.

However, published studies provide a general range to begin optimization.
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Cell Line Type
Fimepinostat
Concentration

Incubation
Time

Observed
Effect

Reference

Hepatocellular

Carcinoma

(SMMC-7721,

HuH-7)

5 - 60 nM 24 - 36 hours
G2/M arrest,

Apoptosis
[4]

HIV-1 Latently

Infected J-lat Tat-

GFP cells

25 nM 48 hours Latency reversal [5]

Pancreatic

Cancer (Aspc-1,

Capan-1)

Not specified 48 hours
Western blot

analysis
[1]

Various Cancer

Cell Lines
72 hours Growth inhibition [1]

It is recommended to perform a dose-response and time-course experiment for your specific

cell line to determine the optimal conditions for observing DNA damage.

Q3: How does Fimepinostat's dual PI3K/HDAC inhibition lead to DNA damage?

The inhibition of HDACs can alter chromatin structure, making DNA more accessible to

damaging agents and potentially impairing DNA repair processes. The inhibition of the

PI3K/AKT/mTOR pathway can also impact the DNA damage response (DDR). The combination

of these effects can lead to an accumulation of DNA damage. Furthermore, Fimepinostat has

been shown to downregulate proteins involved in the DNA damage response, such as Wee1

and CHK1.[6]

Q4: What is the role of c-Myc suppression in Fimepinostat-induced DNA damage?

Fimepinostat has been shown to decrease the expression of the oncoprotein c-Myc.[3] c-Myc

is known to be involved in cell proliferation and can also influence the cellular response to DNA

damage. Suppression of c-Myc by Fimepinostat can contribute to cell cycle arrest and

apoptosis, which are often consequences of significant DNA damage.
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Troubleshooting Guides for Key Assays
γH2AX Staining for DNA Double-Strand Breaks
The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to

DNA double-strand breaks (DSBs).

Experimental Workflow for γH2AX Staining

Cell Culture and Treatment Immunostaining Analysis

Seed cells Treat with Fimepinostat
(e.g., 5-100 nM, 4-24h) Fix and Permeabilize Block non-specific binding Incubate with primary

anti-γH2AX antibody
Incubate with fluorescent

secondary antibody Counterstain with DAPI Image with fluorescence
microscope or flow cytometer

Cell Preparation Lysis and Unwinding Electrophoresis and Analysis

Harvest Fimepinostat-treated cells Embed cells in low-melting
point agarose on a slide

Lyse cells in high salt
and detergent buffer

Incubate slides in alkaline
buffer to unwind DNA Perform electrophoresis Stain DNA with a

fluorescent dye
Visualize and quantify

comets
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Cell Preparation Staining Analysis

Harvest Fimepinostat-treated cells Wash cells with PBS Resuspend cells in
Annexin V binding buffer

Add Annexin V-FITC
and Propidium Iodide Incubate in the dark Analyze by flow cytometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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